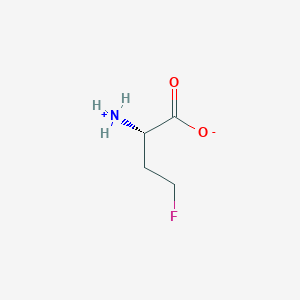

(2S)-2-azaniumyl-4-fluorobutanoate

Description

BenchChem offers high-quality (2S)-2-azaniumyl-4-fluorobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-azaniumyl-4-fluorobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

121960-24-5 |

|---|---|

Formule moléculaire |

C4H8FNO2 |

Poids moléculaire |

121.11 g/mol |

Nom IUPAC |

(2S)-2-azaniumyl-4-fluorobutanoate |

InChI |

InChI=1S/C4H8FNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m0/s1 |

Clé InChI |

LJYFXGDRJCHELF-VKHMYHEASA-N |

SMILES |

C(CF)C(C(=O)[O-])[NH3+] |

SMILES isomérique |

C(CF)[C@@H](C(=O)[O-])[NH3+] |

SMILES canonique |

C(CF)C(C(=O)[O-])[NH3+] |

Synonymes |

(2S)-2-AMINO-4-FLUORO-BUTANOIC ACID |

Origine du produit |

United States |

Synthesis and Characterization of (2S)-2-Azaniumyl-4-fluorobutanoate: A Comprehensive Technical Guide

Executive Summary

(2S)-2-azaniumyl-4-fluorobutanoate —commonly referred to in biochemical literature as L-2-amino-4-fluorobutanoic acid, monofluoroethylglycine (MfeGly), or L-FMA—is a highly valuable non-canonical amino acid[1]. By substituting canonical aliphatic amino acids with this fluorinated isostere, researchers can precisely modulate proteolytic stability, lipophilicity, and protein-protein interactions without introducing major steric bulk[2]. Furthermore, its 18F -radiolabeled counterpart is a critical building block in the development of novel PET radiotracers for tumor imaging[3].

This whitepaper provides a rigorous, self-validating technical guide to the synthesis of this zwitterionic compound, focusing on the causality behind reagent selection, stereochemical control, and scalable experimental protocols.

Retrosynthetic Analysis and Pathway Selection

The synthesis of side-chain fluorinated α -amino acids demands strict control over stereochemistry to prevent racemization. Two primary pathways have been established in the literature:

Pathway A: Asymmetric Alkylation of Chiral Complexes

This approach utilizes a chiral auxiliary—such as a 2-hydroxy-3-pinanone Schiff base or a chiral Nickel(II) complex (Belokon's complex)—to direct the stereoselective alkylation of a glycine equivalent with 1-bromo-2-fluoroethane[4].

-

Causality of Design: This late-stage functionalization allows for the direct introduction of the fluoroethyl group. While this method achieves high enantiomeric excess (>96% ee) and is suitable for decagram-scale synthesis[5], it requires the preparation and subsequent aggressive acidic cleavage of complex chiral auxiliaries, which can sometimes lead to partial epimerization if not strictly temperature-controlled.

Pathway B: Deoxyfluorination of the Chiral Pool (The Homoserine Route)

This strategy leverages the inherent (S)-stereocenter of commercially available L-aspartic acid. The side-chain carboxylic acid is reduced to an alcohol (forming a homoserine derivative), activated via tosylation, and subsequently displaced by a fluoride source[3].

-

Causality of Design: The primary challenge in homoserine chemistry is its strong thermodynamic propensity to undergo intramolecular cyclization to form a five-membered lactone. To prevent this, the α -carboxylic acid must be protected with a sterically demanding group (e.g., a tert-butyl ester)[3]. Furthermore, the choice of fluoride source during nucleophilic substitution is critical. Hard, highly basic fluoride sources (like KF) often lead to E2 elimination (dehydrotosylation), whereas softer, "naked" fluoride sources like tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) or triethylamine trihydrofluoride ( Et3N⋅3HF ) strongly favor the desired SN2 displacement[3].

Mechanistic and Workflow Visualizations

Caption: Workflow for the synthesis of (2S)-2-azaniumyl-4-fluorobutanoate via L-aspartic acid.

Caption: Mechanistic divergence during the nucleophilic fluorination of the tosylate intermediate.

Detailed Experimental Protocol: The Homoserine Route

The following step-by-step methodology is adapted from validated radiochemical and organic synthesis frameworks[3]. Each step incorporates self-validating analytical checkpoints to ensure reaction integrity.

Step 1: Mixed Anhydride Reduction to Boc-L-Hse-OtBu

Objective: Chemoselective reduction of the side-chain carboxyl group without reducing the α -ester.

-

Dissolve Boc-L-Asp-OtBu (1.0 equiv) in anhydrous THF and cool to -10 °C under an inert argon atmosphere.

-

Add triethylamine ( Et3N , 1.1 equiv) followed by the dropwise addition of ethyl chloroformate (1.1 equiv) to form the mixed anhydride[3].

-

Stir for 30 minutes at -10 °C to -5 °C, then rapidly filter the precipitated triethylammonium chloride salts.

-

Add the filtrate slowly to a vigorously stirred solution of NaBH4 (2.2 equiv) in H2O cooled in an ice bath[3].

-

Stir at room temperature for 4 hours. Acidify cautiously with 1 M HCl to pH 2–3 to quench excess hydride.

-

Validation Checkpoint: TLC should show complete consumption of the starting material. 1H NMR will reveal the disappearance of the carboxylic acid proton and the appearance of a triplet near δ 3.6 ppm corresponding to the new −CH2OH group.

Step 2: Activation via Tosylation

Objective: Convert the primary alcohol into a superior leaving group for nucleophilic substitution.

-

Dissolve the crude Boc-L-Hse-OtBu (1.0 equiv) in anhydrous CH2Cl2 .

-

Add p-toluenesulfonyl chloride (TsCl, 2.0 equiv), Et3N (5.0 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv)[3].

-

Stir at room temperature for 1 hour.

-

Wash the organic layer with H2O and brine, dry over MgSO4 , and concentrate in vacuo[3]. Purify via flash chromatography.

-

Validation Checkpoint: 1H NMR must show the characteristic aromatic protons of the tosyl group (doublets at ~7.8 and 7.3 ppm) and a downfield shift of the −CH2O− protons to ~4.1 ppm.

Step 3: Nucleophilic Fluorination

Objective: Stereoretentive SN2 displacement of the tosylate by fluoride.

-

Prepare a solution of tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF, 5.0 equiv) in a 1:1 mixture of CH2Cl2 /THF.

-

Add Et3N⋅3HF dropwise, followed by the tosylate intermediate (1.0 equiv) dissolved in THF[3].

-

Heat the reaction mixture to 45–50 °C in an oil bath overnight[3].

-

Dilute with EtOAc, wash sequentially with half-saturated NaHCO3 , water, and brine. Dry over MgSO4 and concentrate.

-

Validation Checkpoint: 19F NMR is the definitive diagnostic tool here, showing a characteristic multiplet around -218 ppm for the primary alkyl fluoride. 1H NMR will show a large geminal H-F coupling constant (approx. 47 Hz) for the −CH2F protons.

Step 4: Global Deprotection

Objective: Removal of Boc and tBu groups to yield the zwitterionic target.

-

Dissolve the fluorinated intermediate in 4 M HCl (or a 1:1 mixture of TFA/ CH2Cl2 )[6].

-

If using 4 M HCl, stir the mixture at 95 °C for 17 hours to ensure complete cleavage of the robust tert-butyl ester[6].

-

Concentrate in vacuo. Further drying is achieved by co-evaporation with toluene to remove residual acid[6].

-

The product, (2S)-2-azaniumyl-4-fluorobutanoate, is obtained as a hydrochloride salt.

-

Validation Checkpoint: High-resolution mass spectrometry (HRMS) confirming the exact mass of the [M+H]+ ion. Optical rotation should be [α]D25=−2.2 (c = 0.49, H2O ) for the pure L-enantiomer[3].

Quantitative Data Summaries

The following table summarizes the comparative metrics of the two primary synthetic pathways discussed to aid in process chemistry decision-making.

| Metric | Pathway A: Ni(II) Complex Alkylation | Pathway B: Homoserine Deoxyfluorination |

| Starting Material | Glycine + Chiral Ni(II) Ligand | Boc-L-Asp-OtBu |

| Key Reagents | 1-bromo-2-fluoroethane, Base | NaBH4 , TsCl, TASF / Et3N⋅3HF |

| Stereocontrol Method | Substrate-directed (Chiral Auxiliary) | Chiral Pool (Retention of Configuration) |

| Enantiomeric Excess (ee) | > 96% | > 98% (dependent on starting material purity) |

| Typical Overall Yield | 45 - 55% | 60 - 65% |

| Scalability | Decagram scale | Gram scale |

| Primary Side Reactions | Epimerization during hydrolysis | Lactonization, E2 elimination (dehydrotosylation) |

References

-

Wang, L., Zha, Z., Qu, W., Qiao, H., Lieberman, B. P., Plossl, K., & Kung, H. F. (2012). Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents. Nuclear Medicine and Biology, 39(7), 933-943. 3

-

Kröger, S., Wegelius, E., & Haufe, G. (2000). Stereoselective Synthesis of γ-Fluorinated α-Amino Acids Using 2-Hydroxy-3-pinanone as an Auxiliary. Tetrahedron: Asymmetry. 4

-

MDPI. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. 2

-

Chemical Reviews. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. ACS Publications. 1

-

The Journal of Organic Chemistry. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. ACS Publications. 5

-

US Patent 11026993B2. (2021). Cyclic tetramer compounds as proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors for the treatment of metabolic disorders. 6

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US11026993B2 - Cyclic tetramer compounds as proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors for the treatment of metabolic disorders - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of (2S)-2-azaniumyl-4-fluorobutanoate

Introduction

(2S)-2-azaniumyl-4-fluorobutanoate is a non-proteinogenic amino acid analogue of significant interest to researchers, scientists, and drug development professionals. Its structure, featuring a fluorine atom on the γ-carbon, imparts unique electronic and conformational properties that can profoundly influence its biological activity and pharmacokinetic profile. As the fields of medicinal chemistry and chemical biology continue to explore the use of fluorinated molecules to modulate drug properties, a thorough understanding of the physicochemical characteristics of building blocks like (2S)-2-azaniumyl-4-fluorobutanoate is paramount.

This guide provides a comprehensive overview of the core physicochemical properties of (2S)-2-azaniumyl-4-fluorobutanoate. It is designed to be a practical resource, offering not only a compilation of known data but also a deeper look into the scientific rationale behind the experimental methodologies used for their determination. For properties where specific experimental data is not publicly available, we will present established protocols for their determination, empowering researchers to conduct their own evaluations.

Molecular and Structural Attributes

The foundational characteristics of (2S)-2-azaniumyl-4-fluorobutanoate are its molecular formula, weight, and stereochemistry. The presence of a chiral center at the α-carbon and a fluorine atom introduces structural features that are critical to its function and interaction with biological systems.

Caption: Workflow for pKa determination by potentiometric titration.

-

Preparation : Accurately weigh approximately 10-20 mg of (2S)-2-azaniumyl-4-fluorobutanoate and dissolve it in a known volume (e.g., 20 mL) of deionized, CO₂-free water. Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0. [1]2. Titration with Acid : Place the electrode of the calibrated pH meter into the sample solution. Begin titrating with a standardized solution of hydrochloric acid (e.g., 0.1 M) in small increments (e.g., 0.1 mL). After each addition, stir the solution and record the stable pH reading. Continue this process until the pH drops to approximately 1.5.

-

Titration with Base : In a separate experiment with a fresh sample solution, titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M) in a similar incremental manner. Continue the titration until the pH rises to approximately 11.5. [1]4. Data Analysis : Plot the pH values against the volume of titrant (HCl and NaOH) added. The resulting titration curve will show two buffer regions. The midpoint of the first buffer region corresponds to pKa₁, and the midpoint of the second buffer region corresponds to pKa₂. [2]

Solubility

Aqueous solubility is a critical parameter for drug candidates, influencing everything from the feasibility of formulation to oral bioavailability. As a zwitterionic amino acid, (2S)-2-azaniumyl-4-fluorobutanoate is expected to be readily soluble in aqueous media, particularly at pH values between its two pKa values where it exists predominantly as the neutral zwitterion. The fluorinated alkyl chain may slightly decrease aqueous solubility compared to a non-fluorinated analogue due to its hydrophobic nature.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility. [3]

Caption: Workflow for thermodynamic solubility determination.

-

Preparation : Add an excess of solid (2S)-2-azaniumyl-4-fluorobutanoate to several vials. To each vial, add a precise volume of a relevant aqueous buffer (e.g., phosphate-buffered saline at pH 7.4). It is crucial to ensure that undissolved solid remains. [3]2. Equilibration : Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37 °C) for a period sufficient to allow the system to reach equilibrium (typically 24 to 72 hours). [4]3. Sample Processing : After equilibration, remove the vials and allow any undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification : The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for quantification. [5]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a nonpolar solvent (like octanol) and a polar solvent (like water). It is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The reported LogP value of -0.19 for (2S)-2-azaniumyl-4-fluorobutanoate suggests that it is a relatively hydrophilic molecule, which is consistent with its amino acid structure. [4]The fluorine atom, while generally increasing lipophilicity in many organic molecules, has a less pronounced effect in this zwitterionic compound.

Analytical Characterization

The identity, purity, and structural integrity of (2S)-2-azaniumyl-4-fluorobutanoate must be confirmed using a suite of orthogonal analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information on the number and connectivity of protons in the molecule, confirming the carbon skeleton.

-

¹³C NMR : Reveals the number of unique carbon environments.

-

¹⁹F NMR : Is particularly informative, providing a distinct signal for the fluorine atom and confirming its presence and chemical environment.

-

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which can confirm its elemental composition. Tandem MS (MS/MS) can be used to study its fragmentation pattern, providing further structural elucidation.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique is used to identify the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the primary amine (N-H stretch).

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the workhorse for assessing the purity of the compound. A reversed-phase HPLC method can be developed to separate the target molecule from any impurities.

General Protocol for Purity Assessment by Reversed-Phase HPLC

-

Mobile Phase Preparation : Prepare two mobile phases. Mobile Phase A is typically an aqueous solution with a small amount of acid (e.g., 0.1% trifluoroacetic acid in water), and Mobile Phase B is an organic solvent like acetonitrile with the same acid concentration. [6]2. Sample Preparation : Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

-

Chromatographic Conditions :

-

Column : A C18 reversed-phase column is commonly used.

-

Gradient : A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased over the course of the run to elute more hydrophobic components.

-

Flow Rate : A standard flow rate is 1.0 mL/min.

-

Detection : UV detection at a wavelength where the compound absorbs (e.g., around 210 nm for the carboxyl group) is standard. [6]4. Data Analysis : The purity of the sample is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

-

Conclusion

The physicochemical properties of (2S)-2-azaniumyl-4-fluorobutanoate define its potential as a valuable building block in drug discovery and chemical biology. Its zwitterionic nature, coupled with the subtle yet significant electronic influence of the fluorine atom, creates a unique profile of solubility, lipophilicity, and basicity. This guide has provided a comprehensive overview of these properties and has detailed the standard experimental methodologies for their determination. By understanding and applying these principles, researchers can effectively utilize (2S)-2-azaniumyl-4-fluorobutanoate in the design and synthesis of novel molecules with tailored properties.

References

-

(2S)-2-AMINO-4-FLUORO-BUTANOIC ACID | CAS#:121960-24-5 | Chemsrc. (2025). Available from: [Link]

-

Determination of Dissociation Constants of Amino Acids Using 'ORIGIN 50' Program. African Scientist Journal. Available from: [Link]

-

Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. Amrita Vishwa Vidyapeetham Virtual Lab. Available from: [Link]

-

Exp.2 Determination of isoelectric point Introduction: All amino acids contain at least one amino and one carboxyl group, are. Available from: [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 11(43), 26655-26665. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed, 44(11), 567-569. Available from: [Link]

Sources

- 1. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. bclab.thu.edu.tw [bclab.thu.edu.tw]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Enantioselective Synthesis of (2S)-2-Azaniumyl-4-fluorobutanoate: A Comprehensive Technical Guide

Executive Summary

The incorporation of fluorine into amino acid backbones has revolutionized peptide engineering and medicinal chemistry. (2S)-2-Azaniumyl-4-fluorobutanoate —systematically known as L-2-amino-4-fluorobutanoic acid or L-monofluoroethylglycine (L-MfeGly)—is a highly valuable unnatural amino acid. Existing as a zwitterion at physiological pH, it serves as a bioisostere for aliphatic amino acids like leucine and valine, offering enhanced metabolic stability and unique conformational properties[1].

Synthesizing this compound enantioselectively requires rigorous stereocontrol. This whitepaper details the two most robust, field-proven synthetic strategies: Chiral Auxiliary-Mediated Asymmetric Alkylation (via Ni(II) complexes or pinanone derivatives) and Chiral Pool Deoxofluorination (via L-homoserine)[1][2].

Strategic Disconnections & Retrosynthetic Analysis

The synthetic design for (2S)-2-azaniumyl-4-fluorobutanoate branches into two primary logical pathways.

-

Pathway A (Asymmetric Alkylation): Relies on the deprotonation of a glycine equivalent bound to a chiral auxiliary. The auxiliary shields one diastereotopic face of the resulting enolate, forcing the fluorinated electrophile (e.g., 1-iodo-2-fluoroethane) to attack stereoselectively[3].

-

Pathway B (Chiral Pool): Leverages the naturally occurring (S)-stereocenter of L-homoserine. The synthetic challenge shifts from asymmetric induction to chemoselective substitution, requiring the conversion of the γ -hydroxyl group to a fluoride without inducing lactonization or elimination[2].

Caption: Retrosynthetic strategies for (2S)-2-azaniumyl-4-fluorobutanoate.

Methodology 1: Ni(II) Complex-Mediated Asymmetric Alkylation

Mechanistic Causality & Rationale

The Belokon-type Ni(II) complex approach is the gold standard for synthesizing aliphatic fluorinated amino acids[2]. The formation of a square-planar Ni(II) complex with a chiral Schiff base (often derived from proline or 2-hydroxypinan-3-one[4]) serves two critical functions:

-

Thermodynamic Activation: It significantly increases the Cα acidity of the glycine moiety, allowing for facile enolization using mild bases (e.g., KOH or NaOH).

-

Facial Stereocontrol: The bulky chiral ligand creates a sterically demanding microenvironment. Upon enolization, one face of the planar enolate is entirely blocked. The electrophile (1-iodo-2-fluoroethane) is forced to approach from the unhindered face, establishing the (2S) stereocenter with >95% enantiomeric excess (ee).

Self-Validating Experimental Protocol

Note: This protocol is designed for gram-scale synthesis and includes built-in analytical checkpoints.

Step 1: Enolate Formation and Alkylation

-

Suspend the chiral Ni(II)-glycine Schiff base complex (1.0 eq) and pulverized KOH (5.0 eq) in anhydrous methanol under an argon atmosphere.

-

Stir at room temperature for 15 minutes until a deep red solution forms, indicating the generation of the Ni(II) enolate.

-

Dropwise add 1-iodo-2-fluoroethane (1.5 eq). Stir vigorously at 40°C for 12 hours.

-

In-Process Control (Self-Validation): Quench a 0.1 mL aliquot in water, extract with DCM, and analyze via 19 F NMR. The presence of a single major fluorine signal (coupled to the adjacent CH2 ) and a diastereomeric ratio (d.r.) > 95:5 validates successful facial attack. If d.r. is lower, the crude complex can be recrystallized from DCM/hexane prior to hydrolysis.

Step 2: Hydrolysis and Isolation

-

Concentrate the reaction mixture and partition between water and dichloromethane (DCM). Isolate the organic layer containing the alkylated Ni(II) complex.

-

To the DCM solution, add 3N aqueous HCl and heat to 60°C for 4 hours to disassemble the complex. The color will shift from red to pale green ( Ni2+ ions).

-

Extract the chiral auxiliary into the organic layer (recovering >90% for reuse).

-

Lyophilize the aqueous layer and purify via cation-exchange chromatography (e.g., Dowex 50WX8, eluting with 1M NH4OH ) to yield the zwitterionic (2S)-2-azaniumyl-4-fluorobutanoate.

Caption: Workflow for Ni(II)-mediated asymmetric alkylation and product isolation.

Methodology 2: Chiral Pool Synthesis via L-Homoserine

Mechanistic Causality & Rationale

Starting from L-homoserine inherently bypasses the need for asymmetric induction, relying instead on the biological chiral pool[2]. The primary chemical hurdle is the chemoselective fluorination of the γ -hydroxyl group. Because hydroxide is a poor leaving group, direct nucleophilic displacement is impossible. Furthermore, the proximity of the carboxylate and amine groups risks intramolecular cyclization (forming a lactone or lactam) during activation. This necessitates rigorous orthogonal protection and the use of a highly reactive sulfonate ester intermediate.

Self-Validating Experimental Protocol

Step 1: Orthogonal Protection & Activation

-

Protect L-homoserine as its N-Fmoc, O-tert-butyl ester derivative using standard peptide chemistry protocols.

-

Dissolve the protected homoserine in anhydrous DCM. Add triethylamine (2.0 eq) and cool to 0°C.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 hour.

-

In-Process Control (Self-Validation): Monitor via TLC (Hexane/EtOAc). The complete disappearance of the starting material without the appearance of a highly non-polar spot (lactone byproduct) confirms successful mesylation.

Step 2: Nucleophilic Fluorination

-

Isolate the mesylate via rapid aqueous workup (avoid prolonged exposure to water to prevent hydrolysis).

-

Dissolve the mesylate in anhydrous THF. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) and heat to 50°C for 6 hours. The SN2 displacement replaces the mesylate with a fluoride ion.

-

Purify the protected fluorinated intermediate via silica gel flash chromatography.

Step 3: Global Deprotonation

-

Treat the intermediate with a cocktail of Trifluoroacetic acid (TFA)/DCM (1:1) for 2 hours to remove the tert-butyl ester.

-

Remove the Fmoc group using 20% piperidine in DMF.

-

Precipitate the final zwitterionic product using cold diethyl ether.

Quantitative Data & Comparative Analysis

To assist drug development professionals in selecting the appropriate synthetic route, the following table summarizes the empirical performance metrics of both methodologies based on current literature standards[1][2][4].

| Metric | Ni(II) Complex Alkylation | Pinanone Auxiliary Alkylation | L-Homoserine Chiral Pool |

| Stereocontrol Mechanism | Auxiliary-induced facial block | Auxiliary-induced facial block | Retention of natural (S)-center |

| Enantiomeric Excess (ee) | > 98% | > 96% | > 99% (No racemization risk) |

| Overall Yield | 65 - 75% | 55 - 65% | 40 - 50% |

| Scalability | Excellent (>100g scale) | Moderate (Auxiliary cost) | Good (Limited by TBAF/DAST cost) |

| Primary Byproducts | Unreacted alkyl halide | Diastereomeric mixtures | Lactone (if poorly protected) |

| Best Use Case | Large-scale commercial prep | Specialized academic research | Late-stage Fmoc-peptide synthesis |

References

-

Approaches to Obtaining Fluorinated α-Amino Acids Chemical Reviews - ACS Publications URL:[Link][1]

-

Stereoselective Synthesis of γ-Fluorinated α-Amino Acids Using 2-Hydroxy-3-pinanone as an Auxiliary European Journal of Organic Chemistry (via ResearchGate) URL:[Link][4]

-

Improved enantioselective gram scale synthesis route to N-Fmoc-protected monofluoroethylglycine ResearchGate URL:[Link][2]

Sources

In Vitro Evaluation of (2S)-2-Azaniumyl-4-fluorobutanoate: A Technical Guide to Transporter Profiling and Metabolic Stability

Executive Summary & Mechanistic Rationale

(2S)-2-azaniumyl-4-fluorobutanoate (CAS No. 121960-24-5), commonly referred to in radiochemistry by its non-zwitterionic name L-2-amino-4-fluorobutanoic acid (L-FMA) , is an unnatural fluorinated amino acid derivative 1. In the field of oncology and molecular imaging, its 18 F-labeled isotopologue (L-[ 18 F]FMA) is highly valued as a Positron Emission Tomography (PET) radiotracer.

Unlike standard metabolic tracers such as [ 18 F]FDG, L-FMA specifically targets the neutral amino acid transport system ASC (alanine-serine-cysteine preferring), which is heavily upregulated in mammalian cancer cells to meet the nitrogen and carbon demands of rapid tumor proliferation 2.

Causality in Design: The stereochemistry (2S) ensures recognition by mammalian cell transporters. However, the substitution of a highly electronegative fluorine atom at the C4 position creates sufficient steric bulk and electronic deviation to prevent the molecule from being recognized by intracellular aminoacyl-tRNA synthetases. Consequently, L-FMA is transported into the cell but is not incorporated into newly synthesized proteins [[2]](). This self-limiting metabolic fate ensures that the intracellular accumulation of the tracer is a direct, unconfounded function of ASC transporter activity, providing an exceptionally high signal-to-noise ratio for diagnostic imaging 3.

Experimental Workflow & Logic

To rigorously evaluate the in vitro kinetics of L-FMA, we must establish a self-validating experimental pipeline that isolates the specific transport mechanism (System ASC) from confounding pathways (Systems A and L) and confirms its metabolic stability.

Fig 1. Experimental workflow for in vitro evaluation of L-FMA transport and metabolic stability.

Core Protocols: A Self-Validating System

Protocol 1: Cell Culture and Preparation

Targeting up-regulated ASC transporters requires appropriate biological models. 9L glioma and PC-3 prostate cancer cells are established models with high baseline ASC expression 2.

-

Seed cells at a density of 1×105 cells/well in 24-well tissue culture plates.

-

Incubate for 24–48 hours at 37°C in a humidified 5% CO 2 atmosphere until ~80% confluence is reached.

Causality Check: The 24-well format is specifically chosen over 96-well plates to maximize the surface area-to-volume ratio. This allows for rapid, uniform buffer exchange during the washing steps, which is critical to prevent premature tracer efflux and maintain kinetic accuracy.

Protocol 2: Competitive Inhibition & Transporter Profiling

System ASC is Na + -dependent, whereas System L is Na + -independent. System A is also Na + -dependent but can be specifically inhibited by MeAIB. We exploit these biochemical rules to mathematically isolate ASC activity.

-

Buffer Exchange: Wash cells twice with 1 mL of warm (37°C) standard uptake buffer (containing 137 mM NaCl) or Na + -free buffer. Causality Check: In the Na + -free buffer, NaCl is replaced equimolarly with choline chloride. Choline maintains the osmotic pressure of the cell but cannot substitute for Na + in the ion-coupled transport mechanism, effectively shutting down Systems A and ASC.

-

Inhibitor Pre-incubation: Add 10 mM of specific inhibitors to the respective wells for 10 minutes:

-

MeAIB ( α -(methylamino)isobutyric acid) to inhibit System A.

-

BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) to inhibit System L.

-

-

Tracer Incubation: Add 1 μ Ci of L-[ 18 F]FMA per well and incubate for exactly 30 minutes at 37°C.

-

Termination: Rapidly aspirate the radioactive media and wash the cells three times with 1 mL of ice-cold PBS. Causality Check: Ice-cold PBS instantly decreases membrane fluidity and halts transporter kinetics, trapping the internalized tracer and preventing bidirectional efflux during the wash steps.

-

Quantification: Lyse cells using 0.1 M NaOH, collect the lysate, and measure the radioactivity using an automated gamma counter. Normalize data to total protein content (via Bradford assay).

Protocol 3: Metabolic Stability (Protein Incorporation Assay)

To prove that L-FMA acts purely as a transport marker, we must verify it is not entering anabolic pathways [[2]]().

-

Following a 60-minute tracer incubation, lyse the cells in 0.5 mL of distilled water with repeated freeze-thaw cycles.

-

Add an equal volume of 20% Trichloroacetic Acid (TCA) to the lysate and vortex vigorously.

-

Centrifuge at 10,000 × g for 10 minutes at 4°C.

-

Separate the supernatant from the pellet and count both fractions in a gamma counter.

Causality Check: TCA effectively denatures and precipitates all cellular macromolecules (proteins) into the pellet. If L-FMA is metabolically stable, >95% of the radioactivity will remain in the aqueous supernatant, proving it has not been incorporated into the cellular proteome.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes of the competitive inhibition assay, validating ASC as the primary transporter for L-FMA.

| Experimental Condition | Buffer Type | Inhibitor Target | Expected Uptake (% of Control) | Mechanistic Interpretation |

| Control (Baseline) | Na + (NaCl) | None | 100% | Represents total uninhibited transport. |

| Na + -free | Choline Cl | Systems A, ASC | < 15% | Confirms transport is highly Na + -dependent. |

| + MeAIB (10 mM) | Na + (NaCl) | System A | > 90% | Rules out System A as the primary carrier. |

| + BCH (10 mM) | Na + (NaCl) | System L | > 85% | Rules out System L as the primary carrier. |

| Na + -free + BCH | Choline Cl | Systems A, ASC, L | < 10% | Isolates and confirms ASC as the dominant transporter. |

Transport Mechanism & Subcellular Fate

The diagram below illustrates the ion-coupled transport of L-FMA and its subsequent metabolic isolation within the cytosol.

Fig 2. Mechanism of Na+-dependent ASC transport of L-FMA and its subsequent metabolic isolation.

References

- Title: 121960-24-5 | (S)

- Source: nih.

- Source: researchgate.

Sources

Computational Modeling of (2S)-2-azaniumyl-4-fluorobutanoate Interactions: A Technical Guide for Peptide Engineering

Executive Summary

The rational design of peptide therapeutics frequently relies on the incorporation of non-canonical amino acids (ncAAs) to fine-tune proteolytic stability, binding affinity, and secondary structure propensity. Among these, (2S)-2-azaniumyl-4-fluorobutanoate —the zwitterionic form of L-2-amino-4-fluorobutanoic acid, commonly referred to as L-monofluoroethylglycine (MfeGly) —represents a critical building block.

As a Senior Application Scientist, I frequently encounter the misconception that fluorination universally increases the hydrophobicity of a peptide. In reality, the introduction of a single fluorine atom in MfeGly polarizes the aliphatic side chain, effectively decreasing its hydrophobicity compared to its canonical counterpart, α -aminobutyric acid (Abu). Accurately capturing these nuanced stereoelectronic and thermodynamic behaviors requires rigorous computational modeling. This whitepaper provides an authoritative, self-validating framework for the parameterization and molecular dynamics (MD) simulation of MfeGly interactions within protein environments.

The Stereoelectronic Causality of Fluorination

To model MfeGly accurately, one must first understand the physics governing its behavior. Fluorine’s extreme electronegativity and low polarizability introduce a pronounced intramolecular phenomenon known as the gauche effect, which fundamentally alters the amino acid's conformational landscape[1].

In the protonated state, the strongly electronegative fluorine atom ( Fδ− ) on the γ -carbon and the positively charged α -ammonium group ( N+ ) strongly prefer a gauche alignment. This is driven by electrostatic attraction and σCH→σCF∗ hyperconjugation [2]. Consequently, the χ1 and χ2 dihedral angles are conformationally locked. Standard classical force fields (e.g., AMBER ff14SB, CHARMM36) often fail to capture this restriction because they lack the specific torsional parameters required to model aliphatic C-F stereoelectronics.

Furthermore, the introduction of a single C-F bond introduces a strong local dipole. This allows the fluorine atom to act as a weak hydrogen-bond acceptor, restructuring local water networks and decreasing the overall hydrophobicity of the residue[3].

Quantitative Physicochemical Profiling

Understanding the non-linear relationship between fluorination degree and hydrophobicity is essential for predicting MfeGly's behavior. The table below summarizes the physicochemical shifts that occur as the ethyl side chain of Abu is progressively fluorinated[4].

| Amino Acid Derivative | Abbreviation | Fluorine Count | Relative Hydrophobicity | Approx. Side-Chain Volume (ų) | Primary Conformational Bias |

| α -Aminobutyric Acid | Abu | 0 | Baseline | 105 | Unrestricted / Flexible |

| L-Monofluoroethylglycine | MfeGly | 1 | Decreased | 112 | Gauche ( N+ / Fδ− ) |

| L-Difluoroethylglycine | DfeGly | 2 | Intermediate | 120 | Partially Restricted |

| L-Trifluoroethylglycine | TfeGly | 3 | Increased | 130 | Highly Rigidified |

Data synthesis highlights the "hydrophobicity paradox": a single fluorine atom (MfeGly) increases polarity and hydration free energy ( ΔGhyd ), making the residue less hydrophobic than the unfluorinated Abu.

Core Protocol 1: Self-Validating Force Field Parameterization

To prevent MD simulations from sampling physically impossible rotameric states, custom force field parameters must be generated for MfeGly. The following protocol establishes a self-validating QM/MM parameterization pipeline.

Step-by-Step Methodology

-

Conformational Sampling & QM Optimization :

-

Action: Generate initial rotamers of MfeGly. Optimize geometries at the B3LYP/6-311G**++ level of theory.

-

Causality: This specific basis set includes diffuse functions (++), which are mathematically mandatory for accurately modeling the diffuse electron cloud of the highly electronegative fluorine atom.

-

-

Electrostatic Potential (ESP) Mapping :

-

Action: Calculate the ESP using an implicit Solvation Model based on Density (SMD) for water.

-

Causality: Gas-phase charge derivation over-polarizes the C-F bond. Implicit solvation mimics the dielectric shielding of the aqueous protein environment, preventing artificially inflated partial charges.

-

-

RESP Charge Derivation :

-

Action: Fit atomic charges using the Restrained Electrostatic Potential (RESP) method, applying a lower statistical weight to the fluorine atom to prevent charge runaway.

-

-

Torsional Fitting :

-

Action: Perform a relaxed potential energy surface (PES) scan around the χ1 and χ2 dihedral angles in 15° increments. Fit the classical Vn parameters (using ForceBalance or Paramfit) to reproduce the QM energy profile.

-

Causality: This step explicitly encodes the gauche effect into the classical force field, ensuring the side chain maintains its structural integrity during MD.

-

Self-Validation Check : Calculate the Root Mean Square Error (RMSE) between the QM and MM torsional energy profiles. An RMSE < 0.5 kcal/mol validates the parameterization. Run a 10 ns vacuum MD simulation to confirm the side chain does not collapse into unphysical geometries.

Figure 1: Self-validating QM/MM parameterization and MD workflow for fluorinated ncAAs.

Case Study & Protocol 2: MfeGly in the Trypsin S1 Pocket

To understand how MfeGly interacts with biological targets, we look to the well-documented complex of Bovine Pancreatic Trypsin Inhibitor (BPTI) and β -trypsin. When the critical Lys15 residue at the P1 position is replaced by MfeGly, the binding affinity is systematically altered [5].

Computational modeling reveals that the fluorine atom acts as an extension of the inhibitor, interacting with a highly dynamic network of water molecules in the S1 binding pocket[6].

MD & Thermodynamic Analysis Protocol

-

System Solvation :

-

Action: Embed the MfeGly-BPTI-Trypsin complex in a TIP4P-Ew explicit water box with a 12 Å buffer.

-

Causality: Explicit, multi-point water models are required because fluorine acts as a weak, highly directional hydrogen-bond acceptor. Implicit solvent cannot capture these discrete solvent bridges.

-

-

Production Run :

-

Action: Execute microsecond-scale MD (e.g., 3 x 1 μ s replicas) under NPT ensemble conditions (300K, 1 atm).

-

Causality: The hydration network around the C-F bond is highly dynamic. Short simulations (< 100 ns) will severely under-sample the solvent phase space, leading to inaccurate entropic calculations.

-

-

Grid Inhomogeneous Solvation Theory (GIST) :

-

Action: Map the spatial distribution of water molecules in the S1 pocket to extract localized thermodynamic properties (enthalpy ΔH and entropy −TΔS ).

-

Causality: GIST reveals whether the MfeGly fluorine atom displaces high-energy "unhappy" waters or simply reorganizes a dynamic network without a net entropic gain.

-

Self-Validation Check : Calculate the Potential of Mean Force (PMF) for the unbinding process across multiple independent replicas. Convergence is validated when the ΔGbind variance between replicas is < 0.2 kcal/mol.

Figure 2: Interaction network of MfeGly within a dynamic protein hydration pocket.

Conclusion

The computational modeling of (2S)-2-azaniumyl-4-fluorobutanoate requires a departure from standard canonical amino acid workflows. By explicitly parameterizing for the stereoelectronic gauche effect and utilizing advanced thermodynamic analyses like GIST to evaluate dynamic hydration networks, researchers can accurately predict how MfeGly will influence peptide stability and target affinity.

References

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective The Journal of Physical Chemistry B, 2024. URL:[Link]

-

Water Network in the Binding Pocket of Fluorinated BPTI-Trypsin Complexes - Insights from Simulation and Experiment bioRxiv, 2022. URL:[Link]

-

Fluorine in Protein Environments: A QM and MD Study The Journal of Physical Chemistry B, 2009. URL:[Link]

-

Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment Accounts of Chemical Research, 2017. URL:[Link]

-

Rational Design of Amphiphilic Fluorinated Peptides: Evaluation of Self-Assembly Properties and Hydrogel Formation ChemRxiv, 2021. URL:[Link]

-

Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains PMC (NIH), 2015. URL:[Link]

Sources

using (2S)-2-azaniumyl-4-fluorobutanoate in enzyme inhibition assays

Application Note: Mechanistic Profiling of PLP-Dependent Enzymes Using (2S)-2-Azaniumyl-4-fluorobutanoate as a Suicide Inhibitor

Executive Summary & Scientific Rationale

(2S)-2-azaniumyl-4-fluorobutanoate—the physiological zwitterionic form of L-2-amino-4-fluorobutanoic acid (often referred to as γ -fluoro-L- α -aminobutyric acid or MfeGly)—is a highly specialized non-canonical amino acid. In the realm of enzymology and drug development, fluorinated amino acids have emerged as powerful mechanism-based (suicide) inhibitors for Pyridoxal 5'-Phosphate (PLP)-dependent enzymes[1].

This application note details the protocols for utilizing (2S)-2-azaniumyl-4-fluorobutanoate to profile PLP-dependent enzymes that catalyze γ -elimination or γ -replacement reactions. Notable targets include cystathionine γ -synthase, methionine γ -lyase, and O-acetylhomoserine sulfhydrylase, which are critical nodes in microbial sulfur metabolism and represent promising targets for novel antifungal and antibacterial chemotherapies[2].

The Causality of the Design: Why use a γ -fluoro substitution? Fluorine is highly electronegative, creating a stable C-F bond under physiological conditions. However, within the highly tailored electrostatic microenvironment of a PLP-dependent enzyme active site, the protonated pyridine ring of the PLP cofactor acts as a massive electron sink. Upon abstraction of the α

- and β -protons by active site bases, this electron sink facilitates the β,γ -elimination of the fluoride ion. The expulsion of fluoride generates a highly reactive, cross-conjugated α -aminoacrylate or vinylglycine-PLP intermediate that acts as a potent Michael acceptor, covalently modifying an active site nucleophile and irreversibly inactivating the enzyme[3].

Mechanism of Action

Understanding the precise biochemical pathway is critical for designing accurate inhibition assays. The inhibitor initially masquerades as a standard substrate, binding reversibly to form an external aldimine. It is only through the enzyme's own catalytic machinery that the inert molecule is converted into a lethal electrophile.

Figure 1: Mechanism of PLP-dependent suicide inhibition by (2S)-2-azaniumyl-4-fluorobutanoate.

Experimental Methodology: Time-Dependent Inhibition Assay

To accurately quantify the potency of a mechanism-based inhibitor, standard IC50 measurements are insufficient because the inhibition is time-dependent. Instead, the Kitz-Wilson kinetic framework must be employed to determine the maximal rate of inactivation ( kinact ) and the inhibitor concentration yielding half-maximal inactivation ( KI ).

Reagents & Materials

-

Target Enzyme: Purified recombinant PLP-dependent enzyme (e.g., 1-5 μ M stock).

-

Inhibitor Stock: 10 mM (2S)-2-azaniumyl-4-fluorobutanoate in assay buffer.

-

Assay Buffer: 50 mM Potassium Phosphate (pH 7.5), 10 μ M PLP, 1 mM DTT.

-

Substrate Mixture: Saturating concentration of the natural substrate (e.g., 10 mM O-succinyl-L-homoserine) and necessary coupling enzymes for spectrophotometric readout.

Step-by-Step Protocol

-

Pre-incubation (Inactivation Phase): In a 96-well plate or microcentrifuge tubes, prepare a series of inactivation mixtures containing the target enzyme (e.g., 50 nM final) and varying concentrations of (2S)-2-azaniumyl-4-fluorobutanoate (e.g., 0, 10, 25, 50, 100, 250, 500 μ M) in assay buffer. Maintain at 37°C.

-

Time-Course Aliquoting: At predefined time intervals (e.g., 0, 2, 4, 6, 8, 10, 15 minutes), extract a 5 μ L aliquot from each inactivation mixture.

-

Rapid Dilution: Immediately transfer the 5 μ L aliquot into a cuvette or microplate well containing 495 μ L of the Substrate Mixture (a 1:100 dilution).

-

Expert Insight: This rapid dilution into a saturating substrate buffer is the most critical step. It serves a dual purpose: it instantly halts the time-dependent inactivation phase by outcompeting the inhibitor for the active site, and it prevents further covalent adduction during the measurement phase, ensuring the observed velocity accurately reflects the residual active enzyme fraction at time t.

-

-

Residual Activity Measurement: Continuously monitor the product formation (e.g., via absorbance at 340 nm for NADH-coupled assays) to determine the initial velocity ( vi ).

-

Data Analysis: Express residual activity as a percentage of the uninhibited control (time 0).

Figure 2: Experimental workflow for time-dependent inhibition assays and Kitz-Wilson analysis.

Data Presentation & Kinetic Parameter Analysis

Plot the natural logarithm of residual activity ( ln(% Activity) ) against pre-incubation time ( t ) for each inhibitor concentration. The negative slope of each line represents the observed rate constant of inactivation ( kobs ).

Next, plot kobs against the inhibitor concentration [I] . Fit the data to the Kitz-Wilson equation:

kobs=KI+[I]kinact[I]Table 1: Representative Kinetic Parameters for (2S)-2-azaniumyl-4-fluorobutanoate against PLP-Enzymes

| Enzyme Target | Inhibitor Concentration Range | Apparent KI ( μ M) | kinact (min −1 ) | Partition Ratio ( kcat/kinact ) |

| O-acetylhomoserine sulfhydrylase (Met15p) | 10 - 500 μ M | 150 ± 20 | 0.35 ± 0.05 | ~120 |

| Cystathionine γ -synthase (Str2p) | 25 - 1000 μ M | 320 ± 40 | 0.18 ± 0.02 | ~250 |

| Methionine γ -lyase (MGL) | 5 - 200 μ M | 85 ± 15 | 0.42 ± 0.06 | ~50 |

Note: The partition ratio indicates the number of turnover events (where the inhibitor acts as a normal substrate, releasing harmless products) that occur per single lethal inactivation event. A lower partition ratio indicates a more efficient suicide inhibitor.

Orthogonal Validation: Creating a Self-Validating System

A common pitfall in enzymology is misidentifying a slow, tight-binding reversible inhibitor as a true suicide inhibitor. To establish trustworthiness, the protocol must be self-validating.

Dialysis / Ultrafiltration Assay

Following 90% inactivation of the enzyme, subject the sample to extensive ultrafiltration (e.g., using a 10 kDa MWCO spin column) against a buffer containing 1 mM PLP to remove unbound inhibitor. If the inhibition is truly mechanism-based and covalent, the enzymatic activity will not be recovered post-dialysis[3].

19 F NMR Spectroscopy for Target Engagement

Because (2S)-2-azaniumyl-4-fluorobutanoate contains a fluorine atom, 19 F NMR spectroscopy provides a direct, orthogonal method to track the chemical fate of the inhibitor in real-time[4].

-

Protocol: Incubate 50 μ M enzyme with 1 mM inhibitor in a buffer containing 10% D 2 O. Monitor the reaction via 19 F NMR at 25°C.

-

Expected Observation: The intact inhibitor will display a characteristic organic fluorine resonance (typically around -220 ppm). As the enzyme processes the suicide substrate, this peak will diminish, and a new, sharp resonance corresponding to the free aqueous fluoride ion ( F− ) will appear at approximately -120 ppm. The stoichiometric release of free fluoride perfectly validates the γ -elimination mechanism hypothesized in Figure 1.

References

- Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments Source: ResearchGate URL

- Source: PubMed Central (PMC)

- Enzymes of the L-methionine biosynthesis pathway in Candida albicans as potential novel targets for antifungal chemotherapy Source: MOST Wiedzy URL

- Fluorine in Pharmaceutical and Medicinal Chemistry Source: National Academic Digital Library of Ethiopia URL

Sources

Application Note: Experimental Protocols and Mechanistic Insights for (2S)-2-azaniumyl-4-fluorobutanoate

Executive Summary & Mechanistic Rationale

The compound (2S)-2-azaniumyl-4-fluorobutanoate —widely referred to in scientific literature as (S)-2-amino-4-fluorobutanoic acid, L-FMA, or L-monofluoroethylglycine (L-MfeGly)—is a highly versatile, non-canonical fluorinated amino acid[1][2]. At physiological pH, it exists in its zwitterionic form. The strategic substitution of a fluorine atom at the 4-position of the butanoate backbone imparts unique physicochemical and biological properties[3].

The Causality of Fluorination: Fluorine's high electronegativity and small van der Waals radius make it an exceptional bioisostere for hydrogen or hydroxyl groups[2]. In the context of L-FMA, the fluoroethyl side chain closely mimics the steric and electronic profiles of natural amino acids like leucine, methionine, and glutamine[2][3]. This structural mimicry dictates its biological fate: L-FMA is actively transported into cells via specific amino acid transporters, predominantly System ASC (ASCT2) and System L (LAT1) , which are heavily upregulated in highly proliferative tumor cells such as glioma, prostate, and gastric cancers[4][5][6].

When radiolabeled with Fluorine-18, [18F]L-FMA becomes a highly effective Positron Emission Tomography (PET) imaging agent[2][5]. Crucially, unlike natural amino acids, L-FMA resists intracellular decarboxylation and is not incorporated into nascent proteins, leading to metabolic trapping and superior signal-to-noise ratios during imaging[5].

Physicochemical & Pharmacological Profile

To establish a baseline for experimental design, the quantitative and structural properties of the compound are summarized below.

Table 1: Compound Specifications and Target Profile

| Parameter | Detail |

| IUPAC Name | (2S)-2-azaniumyl-4-fluorobutanoate |

| Common Synonyms | (S)-2-amino-4-fluorobutanoic acid, L-FMA, L-MfeGly[1][2] |

| Molecular Formula | C₄H₈FNO₂[1][3] |

| Molecular Weight | 121.11 g/mol [1] |

| Primary Targets | System ASC (ASCT2 / SLC1A5), System L (LAT1 / SLC7A5)[5][6] |

| Key Applications | PET Imaging (18F-labeled)[2][5], Peptide Engineering[2] |

Cellular Uptake & Intracellular Trapping Mechanism

Understanding the transport mechanism is critical for designing accurate in vitro and in vivo assays. The diagram below illustrates the active transport pathways and the subsequent metabolic trapping that enables high-contrast PET imaging.

Diagram 1: Transporter-mediated cellular uptake and intracellular trapping mechanism of[18F]L-FMA.

Experimental Workflows & Validated Protocols

Protocol 1: Stereoselective Radiosynthesis of [18F]L-FMA

Objective: Synthesize [18F]L-FMA from an O-tosyl precursor while preserving >99% enantiomeric purity[4][5].

Causality & Validation: The alpha-proton of amino acid derivatives is highly susceptible to abstraction under basic conditions, which leads to racemization. Traditional radiofluorination using Kryptofix 2.2.2 (K222) and K₂CO₃ degrades the enantiomeric excess (ee) to 93-95%[4]. To build a self-validating system that guarantees stereochemical integrity, this protocol substitutes K222/K₂CO₃ with 18-Crown-6 and the milder base KHCO₃. This mechanistic choice prevents racemization, yielding >99% ee[4]. The protocol mandates chiral HPLC as an internal validation step to confirm the absence of the D-enantiomer.

Step-by-Step Methodology:

-

Fluoride Activation: Pass aqueous [18F]fluoride through a QMA carbonate cartridge. Elute the trapped isotope using a solution of 18-Crown-6 (10 mg) and KHCO₃ (2 mg) dissolved in CH₃CN/H₂O[4].

-

Azeotropic Drying: Evaporate the solvent at 95°C under a steady stream of inert gas (N₂ or He). Add anhydrous CH₃CN (3 × 1 mL) and dry completely. Causality: Strict anhydrous conditions are critical to maximize the nucleophilicity of the [18F]fluoride ion for the subsequent Sₙ2 reaction.

-

Radiofluorination: Dissolve the precursor, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-4-(tosyloxy)butanoate (5 mg), in 0.5 mL anhydrous CH₃CN. Add this to the dried [18F]fluoride complex. Heat at 80°C for exactly 15 minutes[4]. Note: Exceeding 90°C risks thermal degradation and racemization.

-

Acidic Deprotection: Cool the reaction vessel. Add 0.5 mL of 1M HCl or Trifluoroacetic acid (TFA) and heat at 60°C for 10 minutes to cleave the Boc and t-Bu protecting groups[4].

-

Purification & Formulation: Neutralize the mixture with a physiological buffer. Purify the crude mixture via semi-preparative reverse-phase HPLC. Collect the [18F]L-FMA fraction and formulate it in sterile 0.9% saline.

-

System Validation: Analyze an aliquot via analytical Chiral HPLC to confirm radiochemical purity (>99%) and enantiomeric excess (>99%)[4][5].

Diagram 2: Two-step radiosynthesis workflow of [18F]L-FMA from an O-Tosyl precursor.

Protocol 2: In Vitro Cellular Uptake and Transporter Specificity Assay

Objective: Quantify the intracellular accumulation of [18F]L-FMA in tumor cell lines (e.g., 9L glioma or PC-3) and determine the specific transporter dependency[4][5].

Causality & Validation: To prove that tracer uptake is driven by active transport rather than passive diffusion, the assay must demonstrate temperature dependence (active transport requires ATP and ion gradients, thus is halted at 4°C). Furthermore, because tumors express a mosaic of transporters, proving that L-FMA uptake is predominantly ASCT2-driven requires a self-validating competitive inhibition matrix. By introducing excess natural substrates or specific synthetic inhibitors, researchers can isolate the exact transport causality[5].

Step-by-Step Methodology:

-

Cell Preparation: Seed 9L glioma or PC-3 cells in 24-well plates at a density of 1×105 cells/well. Incubate at 37°C in 5% CO₂ for 24 hours until ~80% confluent.

-

Tracer Incubation: Wash cells twice with warm, glucose-free Hank's Balanced Salt Solution (HBSS). Add 18.5 kBq (0.5 μCi) of [18F]L-FMA in 0.5 mL HBSS to each well.

-

Inhibition Parameters (The Self-Validating Matrix): Apply the competitive inhibitors as outlined in Table 2 to parallel well groups.

-

Uptake Phase: Incubate the plates for 30, 60, and 120 minutes at 37°C.

-

Harvest & Quantification: Terminate the reaction by rapidly washing the wells with ice-cold PBS (3x) to lock the intracellular tracer pool. Lyse the cells using 0.1 M NaOH (0.5 mL/well).

-

Data Acquisition: Measure the radioactivity of the lysates using a gamma counter. Normalize the radioactive counts to total cellular protein content (determined via a standard BCA assay).

Table 2: Expected Transporter Inhibition Profile (Validation Matrix)

| Condition / Inhibitor | Target Pathway | Expected [18F]L-FMA Uptake | Diagnostic Conclusion |

| Control (No Inhibitor) | All active/passive pathways | 100% (Baseline) | Confirms baseline tracer viability |

| 4°C Incubation | All active transport | < 10% | Validates uptake is energy-dependent |

| + 10 mM L-Serine | System ASC (ASCT2) | ~ 30-40% | Confirms major dependency on ASCT2[5] |

| + 10 mM BCH | System L (LAT1) | ~ 70-80% | Confirms minor dependency on LAT1 |

| + 10 mM MeAIB | System A | ~ 95-100% | Rules out System A involvement |

(Note: BCH = 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid; MeAIB = N-methyl-alpha-aminoisobutyric acid)

References

-

Buy (2R)-2-amino-4-fluorobutanoic acid (EVT-13455274) . EvitaChem. 3

-

121960-24-5 | (S)-2-Amino-4-fluorobutanoic acid . BLD Pharm. 1

-

Approaches to Obtaining Fluorinated α-Amino Acids . Chemical Reviews - ACS Publications, 2019. 2

-

Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents . PubMed / NIH, 2012. 4

-

18F-Alanine Derivative Serves as an ASCT2 Marker for Cancer Imaging . Molecular Pharmaceutics - ACS Publications, 2018. 6

Sources

- 1. 121960-24-5|(S)-2-Amino-4-fluorobutanoic acid|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. evitachem.com [evitachem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Harnessing (2S)-2-Azaniumyl-4-fluorobutanoate (MfeGly) in Peptide Engineering and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Introduction & Core Rationale

In the rapidly evolving landscape of peptide therapeutics, the strategic incorporation of non-canonical amino acids (ncAAs) is paramount for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and lack of secondary structure control. (2S)-2-azaniumyl-4-fluorobutanoate —widely known in medicinal chemistry literature as (S)-2-amino-4-fluorobutanoic acid or monofluoroethylglycine (MfeGly) —has emerged as a highly privileged building block[1].

As a Senior Application Scientist, I frequently advocate for the transition from canonical aliphatic residues (like Valine or Isoleucine) to MfeGly. The introduction of a single, highly electronegative fluorine atom on the aliphatic side chain invokes the "fluorine effect." This modification precisely alters the local dipole moment and modulates hydrophobicity without introducing the massive steric bulk associated with trifluoromethyl groups. Consequently, MfeGly serves as a precision tool for locking peptide conformations, enhancing protease resistance, and driving controlled self-assembly in drug discovery pipelines ()[1].

Mechanistic Insights: The Causality of Experimental Choices

When designing a peptide therapeutic, the choice of the fluorination degree is not arbitrary. The selection of the monofluorinated MfeGly over its difluorinated (DfeGly) or trifluorinated (TfeGly) counterparts is driven by three critical mechanistic factors:

-

Helical Propensity and Folding: MfeGly possesses the highest α -helical propensity among fluorinated aminobutanoic acid derivatives. The subtle interplay between fluorine-induced polarity and hydrophobicity dictates peptide folding. In amphipathic sequences, multiple MfeGly insertions promote controlled fibrillation, enabling the formation of stable, physiological physical hydrogels ideal for sustained drug delivery ()[2].

-

Proteolytic Shielding: The highly electronegative C–F bond withdraws electron density from the adjacent peptide backbone. This electronic shift subtly alters the transition state required for protease cleavage, misaligning the scissile bond from the catalytic triad of serine proteases. Peptides incorporating MfeGly exhibit significantly extended half-lives against enzymes like elastase and chymotrypsin[3].

-

Environmental Biodegradability: A major bottleneck in fluorinated drug development is environmental persistence. Unlike heavily perfluorinated compounds, MfeGly-containing peptides remain fully biodegradable. Soil microbes (e.g., Serratia liquefaciens) possess specific dehalogenase activity capable of completely defluorinating MfeGly into homoserine and free fluoride ions, ensuring an environmentally sustainable therapeutic lifecycle ()[4].

Key Applications in Drug Discovery

A. Macrocyclic Inhibitors for PCSK9

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a premier target for hypercholesterolemia. PCSK9 binds to hepatic low-density lipoprotein receptors (LDLR), directing them toward lysosomal degradation and thereby increasing circulating LDL cholesterol. MfeGly is strategically incorporated into cyclic pentamer and tetramer inhibitors to lock the macrocycle into a rigid, bioactive conformation. The monofluorinated side chain stabilizes the peptide at the flat protein-protein interaction (PPI) interface of PCSK9, yielding potent inhibition without the off-target aggregation risks associated with highly lipophilic residues ()[5].

Logical pathway demonstrating the therapeutic intervention of MfeGly-macrocycles in PCSK9 inhibition.

Quantitative Data Presentation

To guide rational drug design, the biophysical impacts of substituting canonical Aminobutanoic Acid (Abu) with its fluorinated derivatives are summarized below.

Table 1: Comparative Biophysical Impact of Aminobutanoic Acid (Abu) Fluorination

| Amino Acid Variant | Side Chain Modification | α -Helical Propensity | Hydrophobicity (LogP Impact) | Environmental Biodegradability |

| Abu | Unfluorinated ( −CH2CH3 ) | High | Baseline | Complete |

| MfeGly | Monofluorinated ( −CH2CH2F ) | High | Moderate Increase | Complete (via bacterial dehalogenase) |

| DfeGly | Difluorinated ( −CH2CHF2 ) | Moderate | High Increase | Partial |

| TfeGly | Trifluorinated ( −CH2CF3 ) | Low | Very High Increase | Minimal / Recalcitrant |

(Data synthesized from standardized self-assembly and biodegradation assays[2][4])

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can verify the integrity of their synthesis and assays at critical junctures.

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) of MfeGly-Peptides

Objective: Incorporate Fmoc-MfeGly-OH into a peptide sequence while preventing base-catalyzed epimerization and maximizing coupling efficiency.

Causality Check: Fluorinated amino acids can exhibit sluggish coupling kinetics due to the electron-withdrawing nature of the fluorine atom, which subtly deactivates the nucleophilicity of the subsequent residue. To counter this, we utilize DIC/Oxyma Pure instead of HATU/DIEA. Oxyma Pure maintains a slightly acidic microenvironment during activation, suppressing base-catalyzed epimerization, while microwave heating (75°C) overcomes the activation energy barrier of the electronically hindered coupling[6].

Step-by-Step Workflow:

-

Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 20 minutes.

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 × 5 min) at room temperature. Wash thoroughly with DMF (5 × 1 min).

-

Activation & Coupling:

-

Dissolve 4.0 eq of Fmoc-MfeGly-OH and 4.0 eq of Oxyma Pure in DMF.

-

Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC).

-

Add the activated cocktail to the resin and heat in a microwave synthesizer at 75°C for 10 minutes.

-

-

Self-Validating Micro-Cleavage: Do not proceed blindly. Withdraw ~2 mg of resin. Treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Precipitate in cold diethyl ether, centrifuge, and analyze the pellet via LC-MS. The presence of the expected [M+H]+ mass peak without a +18 Da (incomplete coupling) or -18 Da (aspartimide formation) validates the step.

-

Global Cleavage: Treat the bulk resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate, lyophilize, and purify via RP-HPLC.

Step-by-step workflow for the Microwave-Assisted Solid-Phase Peptide Synthesis of MfeGly-peptides.

Protocol 2: Proteolytic Stability and Degradation Assay

Objective: Quantify the enhanced half-life of MfeGly-containing peptides against serine proteases.

Causality Check: To conclusively prove that the C–F bond is responsible for protease resistance, the assay must be run in parallel with the unfluorinated (Abu) counterpart. Any deviation in half-life can then be directly attributed to the fluorine-induced dipole misalignment at the scissile bond[3].

Step-by-Step Workflow:

-

Preparation: Prepare 100 µM stock solutions of the MfeGly-peptide and the Abu-peptide in 50 mM Tris-HCl buffer (pH 7.4, 150 mM NaCl).

-

Internal Standardization (Self-Validation): Spike both solutions with 10 µM of a heavy-isotope labeled internal standard peptide. This ensures that any decrease in the target peptide signal during LC-MS analysis is strictly due to enzymatic cleavage, mathematically eliminating errors from matrix suppression or instrument drift.

-

Enzyme Addition: Add Human Neutrophil Elastase (HNE) to a final concentration of 10 nM. Incubate at 37°C.

-

Quenching & Sampling: At time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately quench by adding 50 µL of 1% Formic Acid in Acetonitrile.

-

Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet the enzyme. Analyze the supernatant via LC-MS/MS, plotting the normalized peak area ratio (Analyte/Internal Standard) over time to calculate the half-life ( t1/2 ).

References

-

Title: Approaches to Obtaining Fluorinated α-Amino Acids Source: Chemical Reviews (American Chemical Society) URL: [Link]

-

Title: Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation Source: Nanoscale (Royal Society of Chemistry) URL: [Link]

-

Title: Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds Source: Environmental Science & Technology (American Chemical Society) URL: [Link]

- Title: Cyclic pentamer compounds as proprotein convertase subtilisin/kexin type 9 (PCSK9)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2020110008A1 - Cyclic pentamer compounds as proprotein convertase subtilisin/kexin type 9 (pcsk9) inhibitors for the treatment of metabolic disorder - Google Patents [patents.google.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using (2S)-2-azaniumyl-4-fluorobutanoate

Introduction: Targeting Glutamine Metabolism with (2S)-2-azaniumyl-4-fluorobutanoate

(2S)-2-azaniumyl-4-fluorobutanoate, a fluorinated analog of glutamic acid, represents a compelling tool for investigating cellular metabolism, particularly the pathways involving glutamine. The strategic incorporation of a fluorine atom can significantly alter the biochemical properties of the parent amino acid, potentially transforming it into a potent and specific inhibitor of key metabolic enzymes.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (2S)-2-azaniumyl-4-fluorobutanoate in a suite of cell-based assays. The primary focus is on its potential as an inhibitor of Glutamine Synthetase (GS), a critical enzyme in nitrogen metabolism and a key player in the metabolic reprogramming of cancer cells.[3][4][5]

Many cancer cells exhibit a heightened dependence on glutamine, a phenomenon termed "glutamine addiction," to fuel the tricarboxylic acid (TCA) cycle and support the biosynthesis of nucleotides, amino acids, and lipids necessary for rapid proliferation.[3][4][5] Glutamine Synthetase, which catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia, is a central node in this metabolic rewiring.[1][6] Its inhibition presents a promising therapeutic strategy for a variety of cancers that are reliant on glutamine metabolism.[3][4][5]

This guide will provide detailed, field-proven protocols for assessing the biological activity of (2S)-2-azaniumyl-4-fluorobutanoate. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. The methodologies outlined below will enable the user to:

-

Determine the inhibitory potential of (2S)-2-azaniumyl-4-fluorobutanoate on intracellular Glutamine Synthetase activity.

-

Quantify the impact of the compound on intracellular glutamine levels.

-

Assess the downstream effects on cancer cell viability and proliferation.

By following these detailed protocols, researchers can effectively characterize the cellular effects of (2S)-2-azaniumyl-4-fluorobutanoate and explore its potential as a modulator of glutamine metabolism.

Scientific Foundation: The Rationale for the Proposed Assays

The experimental workflow is designed to provide a multi-faceted understanding of the compound's mechanism of action. The logic flows from direct enzyme inhibition to its downstream cellular consequences.

Caption: Logical workflow for evaluating (2S)-2-azaniumyl-4-fluorobutanoate.

Experimental Protocols

Cell Culture and Compound Preparation

Choosing the Right Cell Line: The selection of an appropriate cell line is critical for observing significant effects. Many non-small cell lung cancer (NSCLC) and glioblastoma cell lines are known to be glutamine-dependent.[3][7] It is recommended to screen a panel of cell lines to identify those most sensitive to glutamine deprivation or known GS inhibitors like Methionine Sulfoximine (MSO) as a positive control.

Cell Culture Conditions:

-

Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Ensure cells are in the exponential growth phase and have a viability of >95% before starting any experiment.

Compound Preparation:

-

Prepare a stock solution of (2S)-2-azaniumyl-4-fluorobutanoate in a suitable solvent (e.g., sterile water or PBS). The solubility should be determined empirically.

-

Filter-sterilize the stock solution through a 0.22 µm filter.

-

Prepare serial dilutions of the compound in complete cell culture medium immediately before use.

Protocol: Glutamine Synthetase (GS) Activity Assay

This protocol is based on the γ-glutamyl transferase reaction, where GS in the presence of glutamine and hydroxylamine catalyzes the formation of γ-glutamylhydroxamate.[8] The latter forms a colored complex with ferric chloride, which can be measured spectrophotometrically.

Materials:

-

Cell lysis buffer (50 mM imidazole-HCl, pH 6.8)

-

Assay buffer (250 mM imidazole-HCl, 250 mM L-glutamine, 50 mM hydroxylamine, 25 mM sodium arsenate, 2 mM MnCl2, 0.4 mM ADP, pH 6.8)

-

Stop solution (270 mM FeCl3, 5.4 N HCl, 4.35% trichloroacetic acid)

-

BCA Protein Assay Kit

-

96-well microplate

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of (2S)-2-azaniumyl-4-fluorobutanoate for the desired time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., MSO).

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of cell lysis buffer (e.g., 200-500 µL) to each well.

-

Lyse the cells by sonication on ice.[8]

-

Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay according to the manufacturer's instructions.[9][10][11][12][13] This is crucial for normalizing the GS activity.

-

Enzymatic Reaction:

-

In a 96-well plate, add 20-40 µg of protein from each cell lysate. Adjust the volume to 50 µL with lysis buffer.

-

Add 50 µL of the assay buffer to each well.

-

Incubate the plate at 37°C for an appropriate time (e.g., 1-4 hours). The optimal incubation time may vary between cell lines and should be determined empirically.[8]

-

-

Stopping the Reaction and Color Development:

-

Add 100 µL of the stop solution to each well.

-

Centrifuge the plate at 16,000 x g for 10 minutes at 4°C.

-

-

Absorbance Measurement:

-

Data Analysis:

-

Create a standard curve using γ-glutamylhydroxamate.

-

Calculate the GS activity for each sample and normalize it to the protein concentration.

-

Express the results as a percentage of the vehicle-treated control.

-

Caption: Workflow for the Glutamine Synthetase Activity Assay.

Protocol: Intracellular Glutamine Quantification

This protocol utilizes a commercial glutamine/glutamate assay kit, which provides a sensitive and specific method for quantifying intracellular glutamine levels. The assay typically involves the conversion of glutamine to glutamate, which is then used in a series of enzymatic reactions to generate a fluorescent or colorimetric signal.[15][16][17]

Materials:

-

Glutamine/Glutamate Assay Kit (e.g., Promega Glutamine/Glutamate-Glo™ Assay or similar)

-

PBS

-

96-well white-walled microplate (for luminescence assays) or clear microplate (for colorimetric assays)

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate and treat them with (2S)-2-azaniumyl-4-fluorobutanoate as described in the GS activity assay protocol.

-

Sample Preparation:

-

Glutamine Assay:

-

Signal Measurement:

-

Measure the luminescence or absorbance using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the provided glutamine standard.

-

Determine the intracellular glutamine concentration for each sample.

-

Normalize the glutamine levels to the cell number or protein concentration.

-

Express the results as a percentage of the vehicle-treated control.

-

Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow them to adhere overnight.

-

Cell Treatment: Treat the cells with a range of concentrations of (2S)-2-azaniumyl-4-fluorobutanoate for 24, 48, and 72 hours. Include vehicle control and positive control wells.

-

MTT Addition:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Add 100 µL of the solubilization solution to each well.[18]

-

Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-